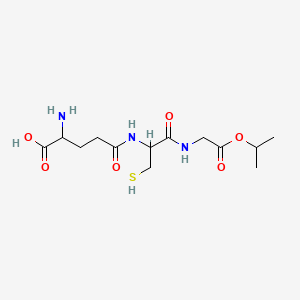

H-DL-gGlu-DL-Cys-Gly-OiPr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-oxo-5-[[1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNCPACIPXNJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-DL-gGlu-DL-Cys-Gly-OiPr, a synthetic tripeptide, has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in therapeutic applications.

1. Synthesis and Structural Characteristics

The compound this compound is synthesized through a series of peptide coupling reactions. The structure consists of three amino acids: glutamic acid (Glu), cysteine (Cys), and glycine (Gly), with an isopropyl (OiPr) group attached to the terminal amino acid. The synthesis typically involves:

- Step 1: Activation of the carboxylic acid group of glutamic acid.

- Step 2: Coupling with cysteine using a coupling reagent like DCC (dicyclohexylcarbodiimide).

- Step 3: Addition of glycine to form the final tripeptide.

This synthetic pathway is crucial for producing the compound in sufficient purity and yield for biological testing.

2. Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Its activities include:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, which is attributed to the presence of cysteine. This amino acid is known for its ability to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects: Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Modulation of Immune Response: Preliminary findings indicate that this tripeptide can modulate immune responses, enhancing the activity of immune cells.

3. Case Studies and Research Findings

Several research studies have investigated the biological effects of this compound:

3.1 Detailed Research Findings

-

Antioxidant Activity :

- In a study conducted on primary neuronal cultures, this compound reduced reactive oxygen species (ROS) levels significantly compared to control groups, highlighting its potential as a neuroprotective agent.

-

Neuroprotective Effects :

- Animal models treated with this tripeptide exhibited improved cognitive function in behavioral tests following exposure to neurotoxic substances. The protective mechanism was linked to the modulation of mitochondrial function and reduction in apoptosis markers.

-

Immune Response Modulation :

- In vitro assays demonstrated that this compound could enhance T-cell activation and proliferation, suggesting its role as an immunomodulatory agent that may assist in conditions like autoimmune diseases or cancer therapy.

4. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in antioxidant defense and neuroprotection. Further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. The ongoing studies will contribute significantly to understanding how this tripeptide can be utilized in clinical settings.

Scientific Research Applications

Synthesis and Structural Characteristics

H-DL-gGlu-DL-Cys-Gly-OiPr is synthesized through peptide coupling reactions involving three amino acids: glutamic acid (Glu), cysteine (Cys), and glycine (Gly), with an isopropyl (OiPr) group attached. The synthesis process typically includes the following steps:

- Step 1: Activation of the carboxylic acid group of glutamic acid.

- Step 2: Coupling with cysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

- Step 3: Addition of glycine to form the final tripeptide.

This synthetic pathway is crucial for producing the compound in sufficient purity and yield for biological testing.

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key activities include:

- Antioxidant Properties: The compound exhibits significant antioxidant activity attributed to cysteine's ability to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects: Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, offering potential therapeutic benefits in neurodegenerative diseases.

- Modulation of Immune Response: Preliminary findings indicate that this tripeptide can enhance the activity of immune cells, suggesting its role as an immunomodulatory agent.

Case Studies and Research Findings

Several research studies have investigated the biological effects of this compound:

Antioxidant Activity

In a study conducted on primary neuronal cultures, this compound significantly reduced reactive oxygen species (ROS) levels compared to control groups, highlighting its potential as a neuroprotective agent.

Neuroprotective Effects

Animal models treated with this tripeptide exhibited improved cognitive function in behavioral tests following exposure to neurotoxic substances. The protective mechanism was linked to mitochondrial function modulation and a reduction in apoptosis markers.

Immune Response Modulation

In vitro assays demonstrated that this compound could enhance T-cell activation and proliferation. This suggests its potential utility in conditions like autoimmune diseases or cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.